REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]([OH:14])=[O:13])[CH:8]=2)[CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16].O>C(O)(=O)C>[C:15]([O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]([OH:14])=[O:13])[CH:8]=2)[CH:3]=1)(=[O:17])[CH3:16]
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Name
|
|
Quantity
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18.8 g
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Type
|
reactant
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1)C(=O)O
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
94 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The reaction liquid
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Type
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FILTRATION
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Details
|
the precipitate was filtrated
|
Type
|
WASH
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Details
|
washed thoroughly with methanol and water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC2=CC=C(C=C2C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |